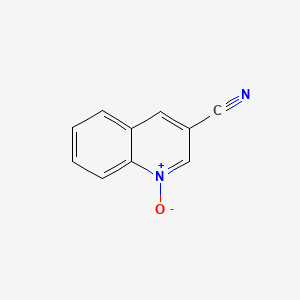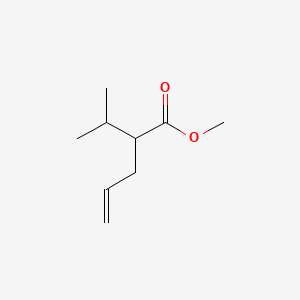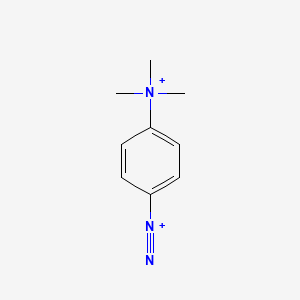
2-(2,4-Diaminophenoxy)ethanol
概要
説明
2-(2,4-Diaminophenoxy)ethanol, also known as this compound, is a useful research compound. Its molecular formula is C8H12N2O2 and its molecular weight is 168.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Mutagenic Studies
2-(2,4-Diaminophenoxy)ethanol (2,4-DAPE) has been extensively studied for its mutagenic activity. Mohn et al. (1982) found that 2,4-DAPE did not exhibit detectable mutagenic activity under the standard mammalian microsome assay conditions (Mohn, Bouter, & de Knijff, 1982). Similar findings were reported by Brusick, Jagannath, and Matheson (1982) in three genetic toxicity bioassays (Brusick, Jagannath, & Matheson, 1982), and by Loprieno et al. (1982), who tested 2,4-DAPE in various genotoxic assays, including gene reverse mutations and forward mutations, finding it negative in all assays (Loprieno, Barale, Mariani, & Zaccaro, 1982).
Genotoxicity Evaluation
Kalopissis (1981) investigated the genotoxicity of 2,4-DAPE in various tests, concluding that the compound showed no mutagenicity (Kalopissis, 1981). Blijleven (1982) evaluated its mutagenic activity in Drosophila melanogaster, using a sex-linked recessive lethal test (Blijleven, 1982). Hastwell and Mcgregor (1982) tested 2,4-DAPE with Escherichia coli strains and found no genotoxic potential (Hastwell & Mcgregor, 1982).
Micronucleus Test for Mutagenic Potential
Richardson and Richold (1982) used the micronucleus test in mice to investigate the mutagenic potential of 2,4-DAPE, observing no increase in the incidence of micronucleated cells (Richardson & Richold, 1982).
Other Research Applications
- Labourdette et al. (2009) explored the use of chiral diaminophenoxy proligands in zinc ethyl complexes, examining their reactivity and applications in polymerization (Labourdette, Lee, Patrick, Ezhova, & Mehrkhodavandi, 2009).
- Tanaka et al. (1989) discussed the synthesis of 4-hydroxy- and 4-aminoindoles from 2-(2,6-Diaminophenyl)ethanol (Tanaka, Yasuo, Aizawa, & Torii, 1989).
Safety and Hazards
生化学分析
Biochemical Properties
2-(2,4-Diaminophenoxy)ethanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with oxidative enzymes in hair dye formulations, where it acts as a coupler in permanent hair dyes . The nature of these interactions involves the formation of stable intermediates that contribute to the dyeing process. Additionally, this compound has been shown to be stable in solution for up to 4 hours at room temperature when protected from light and under an inert gas atmosphere .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are noteworthy. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in hair dye applications, it has been found to be non-toxic to human cells at concentrations used in cosmetic products . At higher concentrations, it may cause hypoactivity, piloerection, and other sub-lethal effects in animal models .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to specific enzymes and proteins, leading to enzyme inhibition or activation. For instance, in hair dye formulations, it acts as a coupler, forming stable intermediates with primary intermediates, which then react with oxidative agents to produce the final dye color . This process involves changes in gene expression and enzyme activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable for up to 4 hours at room temperature when protected from light and under an inert gas atmosphere . Long-term effects on cellular function have been observed in in vitro and in vivo studies, where prolonged exposure to high concentrations can lead to cellular damage and altered metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, it is relatively non-toxic, but at higher dosages, it can cause adverse effects such as hypoactivity, piloerection, and unsteady gait . The median lethal dose (LD50) in Sprague Dawley rats is approximately 1000 mg/kg body weight, indicating its potential toxicity at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with oxidative enzymes and cofactors, leading to the formation of stable intermediates in hair dye formulations . These interactions affect metabolic flux and metabolite levels, contributing to the overall biochemical activity of the compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. It is distributed evenly within the cellular environment and accumulates in specific compartments where it exerts its biochemical effects . The compound’s localization and accumulation are influenced by its interactions with cellular transport mechanisms.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization ensures that the compound interacts with the appropriate biomolecules to exert its intended effects.
特性
IUPAC Name |
2-(2,4-diaminophenoxy)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c9-6-1-2-8(7(10)5-6)12-4-3-11/h1-2,5,11H,3-4,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCPGNFONICRLCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)N)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
66422-95-5 (di-hydrochloride), 70643-20-8 (sulfate[1:1]) | |
| Record name | 2-(2',4'-Diaminophenoxy)ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070643195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0073619 | |
| Record name | Ethanol, 2-(2,4-diaminophenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0073619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70643-19-5 | |
| Record name | 2-(2',4'-Diaminophenoxy)ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070643195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2-(2,4-diaminophenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0073619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2,4-DIAMINOPHENOXY)ETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8DI56TBP4B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions the interaction of aromatic amines with ATP. Could you elaborate on the significance of this interaction in a biological context?
A1: Adenosine triphosphate (ATP) is a crucial molecule in living organisms, acting as the primary energy currency for cellular processes. Aromatic amines, a class of compounds with an amine group attached to an aromatic ring, are often found in biologically active molecules. While the study focuses on quantitative analysis rather than specific biological effects, understanding how aromatic amines interact with ATP can provide insights into potential mechanisms of action. For example, if an aromatic amine binds strongly to ATP, it could interfere with ATP-dependent enzymes or signaling pathways, potentially impacting cellular functions. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-Cyclopropyl-7-[4-(2,2-diphosphonoethyl)piperazin-1-yl]-6-fluoro-4-oxo-quinoline-3-carboxylic acid](/img/structure/B1213614.png)
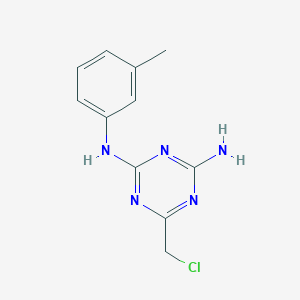
![[3-(phenylmethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]cyanamide](/img/structure/B1213616.png)
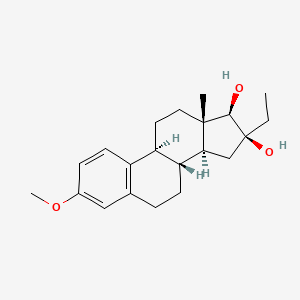
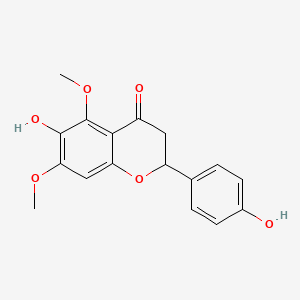
![3-[(2,6-Dichlorobenzylidene)amino]-6H-dibenzo[b,d]pyran-6-one](/img/structure/B1213620.png)
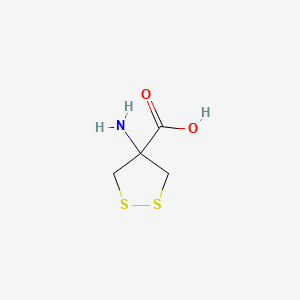

![2-[4-[2-bromo-2-(4-methoxyphenyl)-1-phenylethenyl]-2,6-dimethylphenoxy]-N,N-diethylethanamine](/img/structure/B1213627.png)
